molecular formula C12H17NO5 B14576432 2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate CAS No. 61434-13-7

2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate

Cat. No.: B14576432
CAS No.: 61434-13-7
M. Wt: 255.27 g/mol
InChI Key: SHCVQEJHDBNSJI-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate is a chemical compound with the molecular formula C9H16O3. It is also known by other names such as 2-Propenoic acid, 2-butoxyethyl ester. This compound is an ester of acrylic acid and is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate typically involves the esterification of acrylic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of acrylic acid and 2-butoxyethanol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biodegradability and potential use in drug delivery systems. The compound can also undergo polymerization reactions, forming long-chain polymers that have unique mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxyethyl acrylate
  • 2-Butoxyethoxy acrylate
  • Butyl cellosolve acrylate

Uniqueness

2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better film-forming abilities and enhanced reactivity in polymerization reactions. Its biodegradability also makes it a preferred choice in applications where environmental impact is a concern.

Properties

CAS No.

61434-13-7

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

[2-(2-butoxyethoxy)-2-oxoethyl] 2-cyanoprop-2-enoate

InChI

InChI=1S/C12H17NO5/c1-3-4-5-16-6-7-17-11(14)9-18-12(15)10(2)8-13/h2-7,9H2,1H3

InChI Key

SHCVQEJHDBNSJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)COC(=O)C(=C)C#N

Origin of Product

United States

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